2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
Chemical Structure: The compound’s systematic name is . It combines an acetamide group with an ether linkage, an aromatic ring, and a morpholine moiety.
Purpose: This compound has attracted attention due to its potential biological activities, which we’ll explore further.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of 4-ethylphenol with 4-methoxybenzaldehyde to form the ether linkage. The resulting intermediate can then react with morpholine to introduce the morpholin-4-yl group. Finally, acetylation of the amino group yields the desired acetamide.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.
Industrial Production: While industrial-scale production details may not be widely available, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents (e.g., palladium on carbon), and Lewis acids (for substitution) are relevant.
Major Products: The specific products depend on the reaction type. For example, reduction could yield an amine, while substitution might lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential interactions with biological targets.
Biological Studies: It may serve as a probe to investigate cellular processes or receptors.
Industry: If the compound exhibits desirable properties (e.g., antimicrobial activity), it could find applications in industry (e.g., pharmaceuticals, agrochemicals).
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific proteins or receptors.
Pathways: It may modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Uniqueness: Its combination of an ether, acetamide, and morpholine group sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds could include other acetamides, morpholine derivatives, or phenolic ethers.
Remember that this compound’s detailed research and applications may vary based on ongoing studies
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-3-18-4-8-21(9-5-18)29-17-23(26)24-16-22(25-12-14-28-15-13-25)19-6-10-20(27-2)11-7-19/h4-11,22H,3,12-17H2,1-2H3,(H,24,26) |
InChI Key |
YHBABQVSPYUZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
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